![molecular formula C9H9ClFNO B1622264 2-chloro-N-(2-fluoro-4-methylphenyl)acetamide CAS No. 366-45-0](/img/structure/B1622264.png)
2-chloro-N-(2-fluoro-4-methylphenyl)acetamide
Overview
Description
2-Chloro-N-(2-fluoro-4-methylphenyl)acetamide (CFMPA) is an organic compound that has been studied for its potential as a pharmaceutical and agricultural agent. It is a small molecule that has a high degree of solubility and is easily synthesized. CFMPA has been found to have several biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used in laboratory experiments to study the effects of various drugs and to study the mechanisms of action of some drugs.
Scientific Research Applications
Antibacterial Activity Against Klebsiella pneumoniae
2-chloro-N-(2-fluoro-4-methylphenyl)acetamide has shown potential as an antibacterial agent against Klebsiella pneumoniae . This pathogen is known to cause a wide range of community and nosocomial infections, and the high capacity of this pathogen to acquire resistance drugs makes it necessary to develop therapeutic alternatives .
Combination with Antibacterial Drugs
This compound has been studied in combination with various antibacterial drugs such as ciprofloxacin, cefepime, ceftazidime, meropenem, and imipenem against K. pneumoniae strains . The results showed additivity when the substance was combined with ciprofloxacin and cefepime, indifference when associated with ceftazidime, and a synergistic effect when combined with meropenem and imipenem .
Cytotoxicity Analysis
Preliminary tests have indicated that 2-chloro-N-(2-fluoro-4-methylphenyl)acetamide did not show significant cytotoxic potential . This makes it an interesting substance for future studies that explore its antimicrobial capacity .
Pharmacokinetic Profile
The substance showed an excellent pharmacokinetic profile, indicating good parameters for oral use . This is an important factor in the development of new drugs.
Potential for Future Clinical Use
The ability of 2-chloro-N-(2-fluoro-4-methylphenyl)acetamide to optimize the effects of antibacterial drugs, reducing the concentrations necessary to cause bacterial death, indicates a potential future clinical use of these combinations .
Investigation of Molecular Interactions
The presence of the chloro atom in the molecule is responsible for improving the antibacterial activity, stabilizing the molecule in the target enzyme at the site . This provides valuable insights into the molecular interactions and mechanisms of action of this compound.
properties
IUPAC Name |
2-chloro-N-(2-fluoro-4-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKBFGVIPJJEPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368827 | |
Record name | 2-chloro-N-(2-fluoro-4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-fluoro-4-methylphenyl)acetamide | |
CAS RN |
366-45-0 | |
Record name | 2-chloro-N-(2-fluoro-4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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